molecular formula C6H5Cl2NO B3189130 3-Amino-2,6-dichlorophenol CAS No. 28165-63-1

3-Amino-2,6-dichlorophenol

Cat. No.: B3189130
CAS No.: 28165-63-1
M. Wt: 178.01 g/mol
InChI Key: NMYVUWQZPPDNPV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Amino-2,6-dichlorophenol consists of a phenolic ring with amino and chlorine substituents. Its pKa value is 6.78 , making it approximately 100 times more acidic than 2-chlorophenol (pKa = 8.52) and 1000 times more acidic than phenol itself (pKa = 9.95) .


Chemical Reactions Analysis

  • Electrochemical Reactions : It can undergo electrochemical transformations, especially in the presence of suitable redox mediators .
  • Derivatization Reactions : For gas chromatography analysis, derivatization methods using diazomethane or α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) may be employed .

Physical and Chemical Properties

  • Melting Point : Approximately 57-60°C .

Scientific Research Applications

Biodegradation and Environmental Impact

  • Biodegradation: 2,4-Dichlorophenol hydroxylase, a bacterial enzyme, can hydroxylate a range of halogenated phenols, including 2,6-dichlorophenol, indicating its potential use in bioremediation of halogenated phenolic compounds (Makdessi & Lechner, 1997).
  • Environmental Clean-up: Biosurfactants are being researched for their ability to remove dichlorophenols like 2,6-dichlorophenol from water and soil, highlighting their potential in environmental remediation technologies (Christopher et al., 2021).

Analytical Chemistry and Sensor Development

  • Electrochemical Sensing: Research on molecularly imprinted electrochemical sensors for detecting 2,4-dichlorophenol includes using analogous structures such as 2,6-dichlorophenol, offering insights into developing highly selective and sensitive environmental sensors (Ji, 2013).
  • Indicator Use in Titration: 2,6-Dichlorophenol-indophenol has been used as an indicator in iodometric titrations, highlighting its utility in analytical chemistry for determining various compounds (Svehla et al., 1963).

Biological and Ecological Studies

  • Insect Pheromone Research: 2,6-Dichlorophenol has been isolated from ticks, suggesting its role as a sex pheromone in these species, which is valuable for ecological and pest control studies (Sonenshine et al., 1976; Silverstein et al., 1983; Bruyne & Guerin, 1994).
  • Attraction in Ticks: It's been found that 2,6-dichlorophenol attracts immature stages of the American dog tick, Dermacentor variabilis, which can have implications for understanding tick behavior and developing control strategies (Yoder & Stevens, 2000).

Safety and Hazards

  • Precautions : Handle with protective gear, avoid inhalation, and seek medical attention if exposed .

Properties

IUPAC Name

3-amino-2,6-dichlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYVUWQZPPDNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,6-dichlorophenol
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3-Amino-2,6-dichlorophenol
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3-Amino-2,6-dichlorophenol
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3-Amino-2,6-dichlorophenol
Reactant of Route 5
3-Amino-2,6-dichlorophenol
Reactant of Route 6
3-Amino-2,6-dichlorophenol

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